Leukotriene D4-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

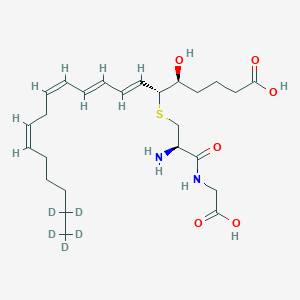

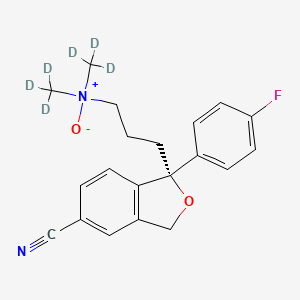

Leukotriene D4-d5 (LTD4-d5) is an internal standard used for the quantification of LTD4 . It is an active metabolite of LTC4 and a constituent of slow-reacting substance of anaphylaxis (SRS-A) . Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Synthesis Analysis

LTD4-d5 is formed via metabolism of LTC4 by γ-glutamyl transpeptidase . The initial steps in the synthesis of leukotrienes involve the translocation of 5-lipoxygenase (5-LO) to the nuclear envelope and its subsequent association with its scaffold protein 5-lipoxygenase-activating protein (FLAP) .Molecular Structure Analysis

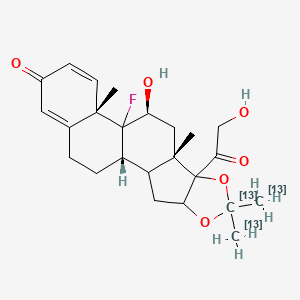

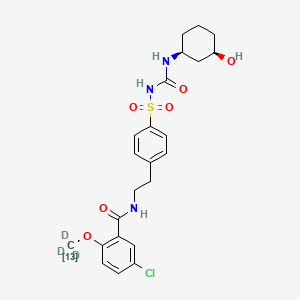

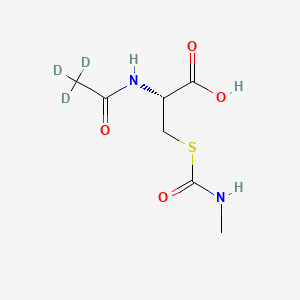

The molecular formula of LTD4-d5 is C25H35D5N2O6S . The structure includes three conjugated double bonds and three defined stereocentres .Chemical Reactions Analysis

LTD4-d5 is an active metabolite of LTC4 and is formed via metabolism of LTC4 by γ-glutamyl transpeptidase .Physical And Chemical Properties Analysis

LTD4-d5 has a molecular weight of 501.7 . It is soluble in DMF and DMSO at 50 mg/ml, in ethanol at 1 mg/ml, and in PBS (pH 7.2) at 0.1 mg/ml . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 785.8±60.0 °C at 760 mmHg, and a flash point of 429.0±32.9 °C .Wissenschaftliche Forschungsanwendungen

- Role in Inflammatory Responses : LTD4-d5 is an active metabolite of LTC4 and a constituent of slow-reacting substance of anaphylaxis (SRS-A). It plays a crucial role in inflammatory processes . Researchers have investigated its impact on immune responses, particularly in allergic reactions and inflammation.

- Mechanistic Insights : A systematic literature review highlights the involvement of leukotriene receptors in ischemic injury. LTD4-d5, as a deuterated form of LTD4, has been used as an internal standard for quantification in studies related to ischemia-reperfusion (I/R) injuries .

- Guinea Pig Studies : In isolated guinea pig parenchymal strips and tracheal spirals, LTD4 (and likely LTD4-d5) induces contractions. In vivo experiments show that LTD4 increases bronchoconstriction in anesthetized guinea pigs . This suggests a potential role in respiratory health and asthma-related research.

- Intradermal Administration : LTD4-d5 increases vascular permeability in guinea pig skin when administered intradermally. This effect could be relevant to skin inflammation and wound healing studies .

- Quantification in Mass Spectrometry : Researchers use LTD4-d5 as an internal standard for quantifying LTD4 in mass spectrometry analyses. This application is essential for drug development and clinical studies .

- Antagonists and Inhibitors : The study of leukotrienes and their receptors has led to the development of potential therapeutic agents. Antagonists for LT receptors and inhibitors of LT biosynthesis are being explored for various inflammatory diseases .

Inflammation and Immunology

Ischemic Injury and Leukotriene Receptors

Bronchoconstriction and Respiratory Health

Vascular Permeability and Skin Health

Clinical Applications and Drug Development

Wirkmechanismus

Target of Action

Leukotriene D4-d5, a deuterium-labeled variant of Leukotriene D4, primarily targets the smooth muscles in the body . Its main function is to induce the contraction of these muscles, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Mode of Action

Leukotriene D4-d5 interacts with its targets, the smooth muscles, by inducing their contraction . This interaction results in bronchoconstriction, which is the narrowing of the airways in the lungs, and vasoconstriction, which is the narrowing of blood vessels . Additionally, it increases vascular permeability, allowing more fluids and cells to move from the blood into the tissues .

Biochemical Pathways

Leukotriene D4-d5 is part of the leukotriene family, which are eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid (AA) and the essential fatty acid eicosapentaenoic acid (EPA) by the enzyme arachidonate 5-lipoxygenase . The production of leukotrienes is usually accompanied by the production of histamine and prostaglandins, which also act as inflammatory mediators .

Pharmacokinetics

It’s known that leukotrienes are mainly produced by immune cells, including neutrophils, mast cells, macrophages, and dendritic cells, because these cells express 5-lipoxygenase (5-lo) and 5-lo-activating protein (flap), both of which are required for leukotriene biosynthesis .

Result of Action

The action of Leukotriene D4-d5 leads to bronchoconstriction and vasoconstriction, which can contribute to the pathogenesis of asthma and acute hypersensitivity . It also increases vascular permeability, which can lead to inflammation and swelling .

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-HXHZKDJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)